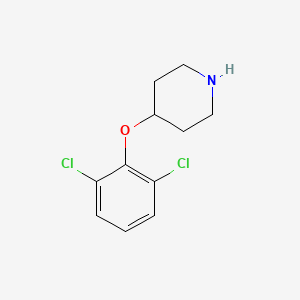

4-(2,6-Dichlorophenoxy)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13Cl2NO |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

4-(2,6-dichlorophenoxy)piperidine |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |

InChI Key |

HMMPLZLASANOGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2,6 Dichlorophenoxy Piperidine and Analogues

General Synthetic Routes to Substituted Aryloxy-Piperidines

The construction of substituted aryloxy-piperidines can be approached by first forming the piperidine (B6355638) ring and then introducing the aryloxy group, or by incorporating the aryloxy moiety into a precursor that is subsequently cyclized. Several key synthetic strategies are frequently employed to build the piperidine core and its analogues. acs.orgresearchgate.netsciencemadness.orgresearchgate.netajchem-a.comnih.gov

Nucleophilic substitution is a cornerstone for the formation of the aryl ether bond in phenoxypiperidines. This typically involves the reaction of a piperidinol with an activated aryl halide or a phenol with an activated piperidine derivative.

One of the most common methods is the Williamson ether synthesis , where an alkoxide, generated from a 4-hydroxypiperidine derivative by treatment with a base, acts as a nucleophile. This alkoxide attacks an electron-deficient aryl halide, such as 2,6-dichlorobenzene, to form the ether linkage. The efficiency of this reaction is highly dependent on the electronic properties of the aryl halide.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. nih.gov In this scenario, a phenoxide displaces a leaving group (typically a halide) from an activated aromatic ring. The presence of electron-withdrawing groups, such as the two chlorine atoms in the target compound's precursor, is crucial as they activate the aromatic ring towards nucleophilic attack. rsc.orglookchem.com The reaction conditions, including the choice of base, solvent, and temperature, play a decisive role in the reaction's success and selectivity. rsc.org

A third powerful method is the Mitsunobu reaction , which allows for the coupling of a 4-hydroxypiperidine with a phenol under mild conditions. This reaction uses a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the piperidinol for substitution by the phenoxide nucleophile.

| Reaction Type | Reactants | Key Reagents | General Conditions |

| Williamson Ether Synthesis | N-Protected 4-hydroxypiperidine + Dichloro-substituted phenol | Strong base (e.g., NaH, K₂CO₃) | Aprotic polar solvent (e.g., DMF, DMSO) |

| SNAr Reaction | Dichlorophenol + N-Protected 4-halopiperidine | Base (e.g., K₂CO₃, Cs₂CO₃) | High temperature, polar solvent |

| Mitsunobu Reaction | N-Protected 4-hydroxypiperidine + Dichlorophenol | PPh₃, DEAD/DIAD | Anhydrous, neutral conditions, THF |

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of the piperidine ring from acyclic diene precursors. researchgate.netresearchgate.net This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular coupling of two terminal alkene functionalities to form a cyclic olefin (a tetrahydropyridine), which can then be readily reduced to the saturated piperidine ring. semanticscholar.org

The general strategy involves synthesizing a nitrogen-containing backbone equipped with two terminal double bonds at appropriate positions. acs.org The high functional group tolerance of modern RCM catalysts allows for the presence of various substituents on the precursor, enabling the synthesis of complex and highly decorated piperidine cores. semanticscholar.orgnih.gov This method is particularly valuable for creating stereochemically defined piperidines by starting with chiral precursors. acs.org

General RCM Approach to Piperidine Core:

Precursor Synthesis: An N-protected amino diene is synthesized. The protecting group is often a carbamate (e.g., Boc, Cbz) or a sulfonyl group to prevent catalyst deactivation by the basic nitrogen atom.

RCM Cyclization: The diene is treated with a ruthenium catalyst (e.g., Grubbs' I or II generation catalyst) in an inert solvent like dichloromethane or toluene, leading to the formation of an N-protected tetrahydropyridine.

Reduction: The resulting double bond within the ring is hydrogenated, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), to yield the final saturated piperidine scaffold.

The Mannich reaction is a classic three-component condensation reaction that provides an efficient route to various piperidine derivatives, particularly 4-piperidones, which are versatile intermediates. researchgate.netajchem-a.com The reaction involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. sciencemadness.orgrsc.org

In the context of piperidine synthesis, a dialkyl ketone with enolizable protons on both sides, such as acetone or a derivative, can react with two equivalents of an aldehyde and a primary amine (e.g., methylamine) in a double Mannich reaction to directly form a substituted 4-piperidone. sciencemadness.org Using glacial acetic acid as a solvent has been shown to improve reaction times and yields significantly. sciencemadness.org These piperidone products can then be further modified; for example, the ketone can be reduced to a hydroxyl group to create 4-hydroxypiperidine precursors. sciencemadness.orgajchem-a.com The Mannich reaction is a powerful tool for building the piperidine core with inherent functionality ready for further derivatization. researchgate.net

Diversity-oriented synthesis (DOS) is a strategic approach used to generate libraries of structurally diverse small molecules from a common starting material or scaffold. cam.ac.ukmdpi.com This methodology is particularly relevant for creating analogues of 4-(2,6-dichlorophenoxy)piperidine to explore structure-activity relationships (SAR) in drug discovery. nih.govnih.gov

A typical DOS strategy for phenoxypiperidine analogues might involve:

Scaffold Synthesis: A common core structure, such as N-Boc-4-(aryloxy)piperidine, is synthesized on a larger scale.

Appendage Diversity: The protecting group on the piperidine nitrogen is removed, and the free amine is reacted with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) to introduce a wide range of substituents at the N-1 position.

Scaffold Modification: Alternatively, the diversity can be introduced on the aromatic ring. A library of substituted phenols can be coupled to a single piperidine precursor, like N-Boc-4-hydroxypiperidine, to generate a collection of analogues with varied substitution patterns on the phenoxy moiety.

These approaches allow for the rapid and efficient creation of hundreds or thousands of related compounds, covering a significant area of chemical space to identify molecules with optimized biological activity. nih.gov

Specific Synthetic Protocols and Reaction Conditions for this compound and its Direct Precursors

The synthesis of this compound is most directly achieved via a nucleophilic substitution reaction between a suitably protected 4-hydroxypiperidine and 2,6-dichlorophenol. The N-Boc (tert-butyloxycarbonyl) group is a common choice for protecting the piperidine nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions.

A common and effective protocol is the Mitsunobu reaction. This method offers mild reaction conditions and is tolerant of a wide range of functional groups.

Detailed Synthetic Protocol (Mitsunobu Reaction):

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | A solution of N-Boc-4-hydroxypiperidine, 2,6-dichlorophenol, and triphenylphosphine (PPh₃) is prepared in an anhydrous aprotic solvent. | N-Boc-4-hydroxypiperidine (1.0 eq.), 2,6-dichlorophenol (1.1 eq.), PPh₃ (1.2 eq.), Anhydrous THF | To combine the alcohol, nucleophile, and phosphine reagent. |

| 2 | The solution is cooled in an ice bath. | 0 °C | To control the exothermic reaction upon addition of the azodicarboxylate. |

| 3 | Diisopropyl azodicarboxylate (DIAD) or a similar reagent is added dropwise to the stirred solution. | DIAD (1.2 eq.) | To activate the hydroxyl group of the piperidinol, forming a good leaving group. |

| 4 | The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). | Room Temperature, 12-24 hours | To allow the SN2 reaction to proceed, where the phenoxide displaces the activated hydroxyl group. |

| 5 | The solvent is removed under reduced pressure, and the crude product is purified. | Silica (B1680970) gel column chromatography | To isolate the desired N-Boc-4-(2,6-dichlorophenoxy)piperidine from byproducts like triphenylphosphine oxide and the reduced DIAD. |

| 6 | The Boc protecting group is removed by treating the purified intermediate with a strong acid. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or HCl in Dioxane | To deprotect the piperidine nitrogen and yield the final product, this compound, often as a salt (e.g., hydrochloride or trifluoroacetate). |

Derivatization Strategies for Optimizing Bioactivity of Piperidine Scaffolds

The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds and approved drugs. ajchem-a.comnih.gov Once the core 4-(aryloxy)piperidine structure is synthesized, further derivatization is often necessary to fine-tune its pharmacological properties. nih.gov These modifications are guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic profiles.

Key derivatization points on the this compound scaffold include:

The Piperidine Nitrogen (N-1 Position): This is the most common site for modification. The secondary amine can be functionalized through various reactions:

Alkylation/Reductive Amination: Introducing small alkyl groups (methyl, ethyl) or larger, more complex moieties can significantly impact receptor binding and cell permeability.

Acylation: Forming amides with various carboxylic acids introduces hydrogen bond acceptors and can alter the molecule's electronic and steric properties.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and introduce rigid structural elements.

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates can introduce functionalities that mimic peptide bonds and participate in specific hydrogen bonding interactions. nih.gov

The Phenyl Ring: While the 2,6-dichloro substitution is fixed in the target compound, creating analogues often involves modifying this part of the molecule. Different substitution patterns (e.g., moving the chlorines to the 3,4- or 3,5-positions) or replacing them with other groups (e.g., fluoro, methyl, methoxy) can drastically alter electronic distribution and binding interactions.

The Piperidine Ring (C-2, C-3, C-5, C-6 Positions): Introducing substituents on the piperidine ring itself increases its three-dimensionality and can lead to more specific interactions with biological targets. whiterose.ac.uk This is a more synthetically challenging approach but can be achieved by starting with pre-functionalized piperidine precursors. whiterose.ac.ukwhiterose.ac.uk

| Derivatization Site | Reaction Type | Reagents | Introduced Functional Group | Potential Impact |

| Piperidine Nitrogen | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Alkyl, Benzyl groups | Modify basicity, lipophilicity, steric bulk |

| Piperidine Nitrogen | Acylation | Acyl Chlorides, Anhydrides | Amides | Introduce H-bond acceptors, alter electronics |

| Piperidine Nitrogen | Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Introduce H-bond donors, add rigidity |

| Phenyl Ring | (Analog Synthesis) | Variously substituted phenols | - | Alter electronics, sterics, H-bonding potential |

| Piperidine Ring | (Precursor Synthesis) | Substituted Pyridines/Piperidones | Alkyl, Fluoro, Hydroxyl | Increase 3D complexity, create chiral centers |

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can significantly modulate the molecule's properties. Key strategies for modifying this position include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This fundamental transformation involves the introduction of alkyl or arylmethyl groups onto the piperidine nitrogen. Direct alkylation can be achieved by reacting this compound with a suitable alkyl or benzyl halide in the presence of a base. Common bases used for this purpose include potassium carbonate or triethylamine, in solvents like ethanol or dimethylformamide (DMF). Microwave-assisted conditions have been shown to accelerate these reactions. For instance, the N-alkylation of piperidine with substituted benzyl chlorides can be effectively carried out using potassium carbonate in ethanol under microwave irradiation at 80°C. However, the reactivity of the benzyl chloride can be influenced by its substituents; for example, electron-donating groups like a 4-methoxy substituent on the benzyl chloride can sometimes lead to challenges in achieving the desired product under standard conditions.

N-Acylation: The introduction of an acyl group to the piperidine nitrogen is another common modification. This is typically accomplished by treating this compound with an acyl chloride or anhydride in the presence of a base such as triethylamine or pyridine (B92270). These reactions are often performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). A variety of acyl groups, including substituted benzoyl chlorides, can be introduced using this method, leading to the formation of corresponding amides.

Reductive Amination: This powerful method allows for the formation of N-substituted piperidines from aldehydes or ketones. The reaction proceeds via the in situ formation of an iminium ion intermediate from the reaction of this compound with a carbonyl compound, which is then reduced to the corresponding amine. A range of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity. This method is highly versatile and tolerates a wide variety of functional groups on the aldehyde or ketone, making it a valuable tool for generating a diverse library of analogues. For example, reductive amination of aromatic aldehydes can be catalyzed by cobalt-containing composites, leading to the formation of N-arylmethyl-piperidine derivatives in good yields.

| Modification Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl/Benzyl halide, K2CO3, EtOH, Microwave (80°C) | N-Alkyl/N-Benzyl piperidines |

| N-Acylation | Acyl chloride/Anhydride, Triethylamine, DCM | N-Acyl piperidines (Amides) |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 or NaBH3CN, DCE or MeOH | N-Substituted piperidines |

Substitutions on the Dichlorophenoxy Aromatic Ring

Modification of the 2,6-dichlorophenoxy moiety offers another avenue for structural diversification. The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions provide viable routes to introduce new substituents.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the aromatic ring can potentially be displaced by strong nucleophiles, particularly when the ring is further activated by other electron-withdrawing groups. For instance, the introduction of a nitro group at the para-position (C4) of the dichlorophenoxy ring would significantly enhance its susceptibility to nucleophilic attack. The synthesis of such a precursor, 2,6-dichloro-4-nitroaniline, can be achieved through the chlorination of 4-nitroaniline. This intermediate could then be used to synthesize 4-(2,6-dichloro-4-nitrophenoxy)piperidine, which would be a key substrate for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a powerful tool for forming carbon-carbon bonds on halogenated aromatic rings. These reactions typically involve the use of a palladium catalyst, a base, and a boronic acid or ester derivative. While direct application to the dichlorophenoxy ring of the parent compound might be challenging due to steric hindrance from the piperidine moiety, derivatives where the aromatic ring is further functionalized with a leaving group more amenable to cross-coupling (e.g., a bromo or triflate group) could be employed. The Suzuki-Miyaura cross-coupling has been successfully applied to other dichloro-heteroaromatic systems, demonstrating its potential for the synthesis of functionalized dinucleophilic fragments that could be further elaborated.

| Reaction Type | Key Reagents | Potential Modification |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., amines, alkoxides) on activated rings (e.g., with a nitro group) | Replacement of chlorine atoms with other functional groups |

| Suzuki-Miyaura Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Introduction of aryl or heteroaryl substituents on the aromatic ring |

Structural Elaboration for Novel Conjugates and Hybrid Molecules

The this compound scaffold can be incorporated into larger, more complex molecules to create novel conjugates and hybrid structures with potentially enhanced or novel biological activities. This can be achieved by linking the core molecule to other pharmacophores, peptides, or carrier molecules.

The synthesis of such conjugates often involves the functionalization of the piperidine nitrogen, as described in section 2.3.1, with a linker that possesses a reactive handle for subsequent conjugation. For example, an N-acylated derivative with a terminal carboxylic acid or amino group can be prepared. This functional group can then be used to form an amide or other covalent bond with a second molecule of interest. The development of insecticidal compounds based on N-(substituted arylmethyl)-4-[bis(substituted phenyl) methyl] piperidines highlights the potential for creating complex molecules with this core structure.

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The introduction of stereocenters into the this compound scaffold can lead to enantiomers with distinct pharmacological profiles. Stereoselective synthesis of these derivatives is therefore of significant interest. The primary stereocenter to consider is the C4 position of the piperidine ring.

Asymmetric Synthesis: One approach to obtaining enantiomerically pure derivatives is to start from a chiral precursor. For instance, the asymmetric synthesis of 4-hydroxypiperidine can provide a chiral building block. Subsequent etherification with 2,6-dichlorophenol would then yield the desired chiral this compound. Asymmetric synthesis of related aminopiperidine-fused imidazopyridine DPP-4 inhibitors has been successfully developed, showcasing the feasibility of creating complex chiral piperidine-containing molecules.

Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture of a this compound derivative. This can be achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Chiral separations of various piperidine-2,6-dione analogues have been successfully performed using Chiralpak IA and Chiralpak IB columns, demonstrating the utility of this technique for resolving chiral piperidine derivatives.

| Approach | Methodology | Outcome |

| Asymmetric Synthesis | Use of chiral starting materials or chiral catalysts | Direct formation of a single enantiomer |

| Chiral Resolution | Separation of a racemic mixture using chiral HPLC | Isolation of individual enantiomers |

Structure Activity Relationship Sar Studies of 4 2,6 Dichlorophenoxy Piperidine Derivatives

Impact of Halogenation Pattern on Biological Efficacy of Dichlorophenoxy Moieties

The presence, position, and type of halogen atoms on the phenoxy ring are pivotal in determining the pharmacological profile of 4-phenoxypiperidine (B1359869) derivatives. The dichlorophenoxy group, in particular, has been a focus of synthetic modification to optimize biological activity.

The arrangement of chlorine atoms on the phenoxy ring significantly influences the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. Studies on related compounds, such as phenoxyacetyl derivatives, have shown that positional isomerism of chlorine atoms leads to varied biological outcomes. For instance, the larvicidal efficacy of 2-cyano-N'-(phenoxyacetyl)acetohydrazide derivatives was found to be dependent on the substitution pattern, with the 2,4-dichlorophenoxy derivative showing notable activity. This highlights that specific positional arrangements of halogens are crucial for potency.

The nature and quantity of halogen substituents are critical determinants of a compound's activity. In studies of related heterocyclic structures, the introduction of halogen atoms has been shown to be essential for achieving better potency. For example, in a series of chrysin-based sulfonylpiperazines, derivatives with dual fluorine atom substitutions exhibited the most potent activity against certain cancer cell lines. This suggests that both the type of halogen (e.g., fluorine vs. chlorine) and the degree of halogenation (mono-, di-, or tri-substitution) can be modulated to fine-tune the pharmacological profile.

Role of Piperidine (B6355638) Ring Substituents in Modulating Biological Activity

Modifications to the piperidine ring, a core component of many pharmaceuticals, offer a versatile strategy for tuning the biological activity of 4-(2,6-Dichlorophenoxy)piperidine derivatives. Substitutions on the nitrogen atom and the carbon framework of the ring can dramatically alter receptor affinity, selectivity, and pharmacokinetic properties.

The substituent attached to the piperidine nitrogen plays a crucial role in defining the molecule's pharmacological character.

Impact on Receptor Affinity: In studies of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, introducing hydrophobic substituents on the nitrogen atom of the piperidine ring was found to enhance estrogen receptor α (ERα) binding affinity. Specifically, an N-acetyl group led to high ERα binding affinity and stability.

Modulation of Activity: For a series of 1,4-disubstituted piperidine derivatives with antimalarial activity, pharmacomodulation on the piperidine nitrogen was a key strategy. dndi.org While some parent compounds (with a free -NH group) were inactive, their derivatives with substituted nitrogen showed good activity against both chloroquine-sensitive and resistant strains of P. falciparum. dndi.org For example, substitution with a pentafluorobenzyl moiety significantly altered the activity profile of the derivatives. dndi.org

Role in Dual-Targeting: In the development of dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, the nature of the N-substituent is critical. The piperidine ring itself, compared to a piperazine (B1678402) ring, was identified as a critical structural element for achieving high affinity at the σ1R while maintaining potency at the H3R.

Substitutions on the carbon atoms of the piperidine ring provide another layer of structural and functional diversity, profoundly impacting biological activity.

C-2 and C-6 Substitutions: The introduction of four methyl groups at the C-2 and C-6 positions (adjacent to the nitrogen atom), creating a 2,2,6,6-tetramethylpiperidine (B32323) scaffold, remarkably enhanced ERα binding affinity in certain series.

C-3 and C-5 Substitutions: A key strategy in mimicking the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycoside antibiotics involved the use of a cis-3,5-diamino-piperidine (DAP) scaffold. This design retains the crucial cis-1,3-diamine configuration important for RNA recognition. SAR studies on these mimetics provided detailed insights:

Symmetric substitution with two DAP moieties on a central triazine core represented an optimal configuration for inhibiting bacterial translation and growth.

Replacing an amino group at the C-3 or C-5 position with a hydroxyl group generally led to a slight reduction in activity.

Di-hydroxy substitutions at these positions resulted in particularly weak inhibitors.

An acetamide (B32628) substitution on the piperidine ring was found to abolish activity entirely.

The following table summarizes the structure-activity relationships for substitutions on a piperidine headpiece linked to a triazine core, designed as antibacterial translation inhibitors.

| Headpiece Substitution on Piperidine Ring | Relative Inhibitory Activity |

| cis-3,5-Diamino (DAP) | Strong |

| Amino-Hydroxy | Moderate |

| cis-3,5-Dihydroxy | Weak |

| Acetamide | Inactive |

C-4 Substitutions: The core structure of this compound itself represents a C-4 substitution. In other series, such as those with a 4-arylaminopiperidine moiety, this position is critical for activity against targets like P. falciparum. dndi.org

Steric and Electronic Effects of Substituents on Biological Response

Steric Effects

The size and spatial arrangement of substituents play a critical role in the interaction between a ligand and its receptor. In the context of piperidine derivatives, steric hindrance can either enhance or diminish biological activity by altering the molecule's ability to fit into a binding pocket.

Studies on 4-(m-OH phenyl)-piperidine analogs have demonstrated the impact of steric bulk on opioid receptor affinity. For instance, analogs with a methyl group at the R4 position showed different binding profiles compared to those with a bulkier t-butyl group. nih.gov The preferred phenyl axial conformation appears to be crucial for agonistic activity, and the size of the substituent can influence the stability of this conformation. nih.gov

Furthermore, the stereochemistry of the piperidine ring itself is a key determinant of activity. In a series of 3,4-disubstituted piperidine analogues, the cis and trans isomers, as well as their enantiomeric forms, exhibited distinct selectivities for monoamine transporters. For example, (-)-cis analogues showed a preference for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), similar to previously reported (+)-trans analogues. nih.gov Conversely, the (-)-trans and (+)-cis isomers displayed selectivity for the serotonin (B10506) transporter (SERT) or were dual SERT/NET inhibitors. nih.gov This highlights how the spatial orientation of substituents, a key steric factor, directly governs the biological response.

Electronic Effects

The electronic properties of substituents, characterized by their electron-donating or electron-withdrawing nature, significantly modulate the biological activity of piperidine derivatives. These effects can alter the charge distribution of the molecule, influencing hydrogen bonding, pi-pi stacking, and other non-covalent interactions with the target receptor.

In the investigation of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi, a clear preference for electron-rich aromatic amides was observed. dndi.org Analogs with electron-donating groups, such as a 4-methoxyindole, demonstrated high potency. dndi.org In contrast, derivatives with electron-deficient aromatic systems, like those containing cyano, pyridyl, or pyrimidyl groups, were found to be inactive. dndi.org This suggests that an electron-rich aromatic moiety is essential for the anti-parasitic activity of this particular scaffold.

The following table illustrates the impact of electronic effects on the anti-T. cruzi activity of selected 4-azaindole-2-piperidine derivatives.

| Compound | Aromatic Amide Substituent | Character | % T. cruzi Inhibition at 10 µM |

| 21 | 4-Methoxyindole | Electron-donating | 99 |

| 22 | Indole | Neutral | 76 |

| 23 | Phenyl | Neutral | 45 |

| 24 | para-Fluoro Phenyl | Weakly electron-withdrawing | 46 |

| 25 | Dimethoxy Phenyl | Electron-donating | 48 |

| 26 | Cyano Phenyl | Strongly electron-withdrawing | 1 |

| 27 | Pyridyl | Electron-withdrawing | 1 |

| 28 | Pyridyl | Electron-withdrawing | 1 |

| 29 | Pyrimidyl | Electron-withdrawing | 1 |

| 30 | Pyrimidyl | Electron-withdrawing | 1 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. dndi.org

Another significant observation is the effect of unsaturation within the piperidine ring. Introducing a double bond in the piperidine ring of certain analogs led to a tenfold increase in potency against T. cruzi, as seen when comparing saturated and unsaturated 4-piperidine analogs. dndi.org This modification alters the geometry and electronic nature of the piperidine core, which in turn enhances its biological activity. dndi.org

Mechanistic Investigations of 4 2,6 Dichlorophenoxy Piperidine in Biological Systems

Enzyme Inhibition Mechanisms and Target Identification

The 4-(2,6-dichlorophenoxy)piperidine scaffold has been instrumental in the design of potent inhibitors for several key enzymes implicated in disease pathogenesis. The following sections delve into the specific enzyme targets, the nature of the inhibitor-enzyme interactions, and the kinetics of this inhibition.

Characterization of Specific Enzyme Targets (e.g., MenA, Cyclin-Dependent Kinases)

Derivatives of this compound have been identified as inhibitors of critical enzymes in both infectious diseases and cancer.

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase): This enzyme is a key component of the menaquinone biosynthetic pathway in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov The menaquinone pathway is essential for the survival of the bacterium, making its enzymes attractive targets for new anti-tuberculosis drugs. nih.govnih.gov Structure-activity relationship (SAR) studies on piperidine (B6355638) derivatives have led to the discovery of potent inhibitors of MenA. nih.govnih.gov These inhibitors typically feature a flat aromatic portion connected to a basic amine through an aliphatic ether linkage, a structural motif present in this compound. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. nih.gov Their dysregulation is a common feature in many human cancers, making them a significant target for anticancer therapies. nih.govwikipedia.org The this compound moiety is found within the structure of potent CDK inhibitors. For instance, the compound AT7519, a novel cyclin-dependent kinase inhibitor, incorporates a dichlorobenzoylamino group attached to a pyrazole (B372694) ring, which in turn is linked to a piperidine. nih.govresearchgate.net This compound demonstrates low nanomolar affinity for CDK2. nih.gov Another example is R547, which contains a substituted 4-piperidine moiety and shows potent inhibitory activity against CDK1, CDK2, and CDK4. nih.gov

Elucidation of Enzyme-Ligand Binding Modes

Understanding how these inhibitors bind to their target enzymes is crucial for optimizing their efficacy. X-ray crystallography and molecular docking studies have provided detailed insights into these interactions.

For CDK inhibitors, the piperidine ring and the dichlorophenyl group play vital roles in anchoring the molecule within the ATP-binding pocket of the enzyme. nih.govnih.gov In the case of the CDK2 inhibitor AT7519, the dichlorophenyl group is involved in key binding interactions. nih.gov Similarly, the crystal structure of R547 bound to CDK2 reveals a specific binding mode that is consistent with its structure-activity relationship. nih.gov For MenA inhibitors, the general structure of an aromatic head, a linker, and a basic amine tail facilitates binding. Molecular docking studies of piperidine derivatives targeting tubulin, another important anticancer target, have shown that the piperidine ring can form hydrogen bonds with key amino acid residues, such as Ala247, Asn258, and Ile355, within the colchicine (B1669291) binding site. nih.gov

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are essential for characterizing the nature and potency of enzyme inhibitors. Research on piperidine-based inhibitors has demonstrated their ability to effectively inhibit their target enzymes. For example, kinetic measurements of the oxidation of 2,6-diphenyl-piperidine-4-one by manganese (IV) ions indicated a first-order reaction. researchgate.net In the context of CDK inhibition, compounds like R547 have been shown to be potent, ATP-competitive inhibitors with Ki values in the low nanomolar range for CDK1, CDK2, and CDK4. nih.gov The enzymatic kinetic resolution of piperidine atropisomers has also been studied, highlighting the stereoselectivity of enzyme-catalyzed reactions involving piperidine derivatives. nih.gov

Cellular Pathway Modulation and Cellular Effects

The inhibition of key enzymes by this compound derivatives translates into significant effects on cellular pathways, ultimately impacting cell growth and proliferation.

Interference with Key Intracellular Signaling Cascades

Piperidine-containing compounds can modulate various intracellular signaling pathways, leading to their therapeutic effects. nih.gov Natural compounds, including those with piperidine scaffolds, are known to down-regulate activated signaling pathways, which contributes to the inhibition of cancer cell proliferation, progression, and metastasis. nih.gov For instance, some piperidine derivatives have been shown to inhibit the JAK/STAT protein kinase pathway, which is crucial for the survival and proliferation of certain cancer cells. nih.gov Furthermore, piperidine-based compounds can induce apoptosis by activating caspase pathways. researchgate.net The modulation of these signaling cascades is a key mechanism through which these compounds exert their biological effects.

Effects on Cellular Growth and Proliferation in Preclinical Models

The cellular effects of this compound derivatives have been extensively studied in preclinical models, demonstrating their potential as therapeutic agents.

In cancer research, piperidine derivatives have shown potent antiproliferative activity against various human tumor cell lines. nih.govnih.gov For example, the CDK inhibitor R547 effectively inhibits the growth of HCT116 human tumor cells with an IC50 value of 0.08 µM. nih.gov Another piperidine derivative, compound 17a, displayed powerful anticancer activity against PC3 prostate cancer cells with an IC50 value of 0.81 µM. nih.gov In vivo studies using xenograft models have further confirmed the antitumor effects of these compounds. nih.gov For instance, treatment with compound 17a inhibited tumor growth in a PC3 xenograft model. nih.gov Similarly, CLEFMA, a piperidone derivative, suppressed tumor growth in a mouse model of lung cancer. nih.gov

In the context of infectious diseases, piperidine-based MenA inhibitors have shown potent activity against Mycobacterium tuberculosis. nih.govambeed.com These compounds not only inhibit the target enzyme but also exhibit whole-cell activity, indicating their ability to penetrate the bacterial cell wall and exert their effect. nih.govambeed.com

The following table summarizes the preclinical data on the effects of representative piperidine derivatives on cellular growth and proliferation:

| Compound/Derivative | Cell Line/Model | Effect | IC50/Potency |

| R547 | HCT116 Human Tumor Cells | Inhibition of cell growth | 0.08 µM |

| Compound 17a | PC3 Prostate Cancer Cells | Antiproliferative activity | 0.81 µM |

| Compound 17a | PC3 Xenograft Model | Inhibition of tumor growth | - |

| CLEFMA | H441 Lung Cancer Xenograft | Suppression of tumor growth | Dose-dependent |

| MenA Inhibitors | Mycobacterium tuberculosis | Inhibition of bacterial growth | IC50 = 13–22 µM |

No Publicly Available Research Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific research findings related to the biological mechanisms of the chemical compound This compound could be identified. Extensive queries aimed at elucidating its postsynaptic actions, effects on ionic conductance, receptor binding profiles, and potential allosteric modulatory properties yielded no direct results for this particular molecule.

The scientific community has published a considerable amount of research on various other piperidine derivatives, detailing their interactions with a wide array of biological targets. These studies often explore how different chemical modifications to the piperidine scaffold influence receptor affinity and functional activity. For instance, research is available on compounds with alternative substitution patterns on the phenoxy ring, such as 4-(2,4-Dichlorophenoxy)piperidine, and on other piperidine-containing molecules that interact with histamine (B1213489), serotonin (B10506), and other neurotransmitter receptors.

However, specific data concerning the 2,6-dichloro-substituted variant remains absent from the public domain. This lack of information prevents a detailed analysis of its mechanistic investigations within biological systems as outlined in the requested article structure. Consequently, the subsections on receptor-mediated mechanisms, including postsynaptic action, ionic conductance modulation, receptor binding sites, and allosteric modulation for this compound, cannot be substantiated with any scientific evidence at this time.

It is crucial to note that the absence of published data does not equate to a lack of activity, but rather that research on this specific compound has not been made publicly available. Therefore, any discussion of its pharmacological properties would be purely speculative and fall outside the scope of a scientifically accurate report.

Preclinical Biological Activity Spectrum of 4 2,6 Dichlorophenoxy Piperidine and Analogues

Antimicrobial Activity Studies (In Vitro)

The antimicrobial potential of piperidine (B6355638) derivatives has been a subject of extensive research, with studies investigating their efficacy against a variety of bacterial and fungal pathogens.

Furthermore, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619), oxazole, and imidazole (B134444) derivatives, which share a dichlorinated phenyl ether-like motif, were screened for their antibacterial properties. Thiazole derivatives within this series exhibited potent activity against Streptococcus pneumoniae, including penicillin-resistant strains, with Minimum Inhibitory Concentration (MIC) values below 0.134 μM. nih.gov

Interactive Table: Antibacterial Activity of Piperidine Analogues

| Compound/Analogue | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 2,6-disubstituted piperidine-4-one derivative | Staphylococcus aureus | Highly Efficacious | nih.gov |

| 2,6-disubstituted piperidine-4-one derivative | Bacillus subtilis | Highly Efficacious | nih.gov |

| Piperidine derivative | Staphylococcus aureus | Active | nih.gov |

| Piperidine derivative | Escherichia coli | Active | nih.gov |

The antifungal properties of piperidine analogues have also been investigated. Studies on 2,6-disubstituted piperidine-4-one derivatives revealed that these compounds possess antifungal activity against Aspergillus niger. nih.govresearchgate.net In some cases, all tested compounds in a series showed some level of activity against this fungal species. nih.gov

A significant area of investigation for piperidine-related compounds is their potential against Mycobacterium tuberculosis. A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole, and imidazole derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of the thiazole derivatives, in particular, demonstrated good anti-tubercular activity, with MIC values ranging from 1 μM to 61.2 μM. nih.gov This suggests that the scaffold containing the dichlorinated phenyl group is a promising starting point for the development of new antituberculosis agents. nih.gov

Antineoplastic and Anticancer Activity (In Vitro)

The piperidine scaffold is a common feature in many anticancer agents. nih.gov Various derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.

While direct studies on the anticancer activity of 4-(2,6-dichlorophenoxy)piperidine are limited in the available literature, research on related structures provides valuable insights. A series of 2,6-disubstituted N-methylpiperidine derivatives, including cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, were tested against two human colon carcinoma cell lines, HT-29 and BE. chemicalbook.com The brominated derivatives were found to be the most toxic, with oxic IC50 values between 6 and 11 μM against both cell lines. chemicalbook.com

In another study, novel N-(piperidine-4-yl)benzamide derivatives were designed and evaluated for their antitumor activity. One compound from this series demonstrated potent activity against HepG2 (hepatocellular carcinoma) cells with an IC50 value of 0.25 μM. Furthermore, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were identified as potent PI3Kδ inhibitors, a target for anticancer agents. nih.gov Two compounds from this series exhibited strong anti-proliferation activity against the SU-DHL-6 cell line with IC50 values of 0.16 and 0.12 μM.

The cytotoxic potential of 2,4-dichlorophenoxyacetic acid (2,4-D), a related dichlorinated phenoxy compound, has been assessed in vitro on Chinese hamster ovary (CHO-K1) cells, where it induced cytotoxicity. chemicalbook.com

Interactive Table: Anticancer Activity of Piperidine Analogues

| Compound/Analogue | Cancer Cell Line | Potency (IC50) | Source |

|---|---|---|---|

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29 (Colon Carcinoma) | 6-11 μM | chemicalbook.com |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (Colon Carcinoma) | 6-11 μM | chemicalbook.com |

| N-(piperidine-4-yl)benzamide derivative | HepG2 (Hepatocellular Carcinoma) | 0.25 μM | |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline (A5) | SU-DHL-6 | 0.16 μM |

Target-Specific Inhibition in Cancer Biology

The piperidine scaffold is a crucial pharmacophore in the development of novel anticancer agents. nih.gov Research into piperidine derivatives has revealed their potential to induce apoptosis and inhibit cell proliferation across various cancer cell lines through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. nih.gov While direct studies on this compound are limited in publicly available literature, research on analogous structures provides insight into the potential mechanisms of action.

For instance, studies on 2,6-disubstituted N-methylpiperidine derivatives have been conducted to explore their cytotoxicity. nih.gov A series of these compounds, including cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, were tested against human colon carcinoma cell lines (HT29 and BE). nih.gov The bromo-derivatives were found to be the most potent, with IC50 values in the low micromolar range under oxic conditions, demonstrating significant cytotoxic activity. nih.gov This suggests that the substitution pattern on the piperidine ring is a key determinant of anticancer efficacy. The core mechanism for these nitrogen mustards is proposed to be bifunctional alkylation through the formation of an aziridinium (B1262131) ion. nih.gov

Furthermore, other piperidine derivatives have been investigated for their anticancer properties. A study on 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride showed a high level of cytotoxic effect on A549 lung cancer cells, with an IC50 of 32.43 µM. researchgate.net This highlights the potential of the piperidine moiety as a building block for effective anticancer molecules. researchgate.net The anticancer activity of piperidine-containing compounds is often attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov For example, piperine, a naturally occurring piperidine alkaloid, has been shown to arrest leukemic cells in the S phase of the cell cycle and induce apoptosis. nih.gov

Table 1: Cytotoxicity of Piperidine Analogues in Cancer Cell Lines

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT29, BE (human colon carcinoma) | IC50: 6-11 µM (oxic) | nih.gov |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT29, BE (human colon carcinoma) | IC50: 6-11 µM (oxic) | nih.gov |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (lung cancer) | IC50: 32.43 µM | researchgate.net |

Other Reported Preclinical Biological Activities of Phenoxypiperidines

The piperidine and piperazine (B1678402) scaffolds are foundational structures in the development of antipsychotic medications. nih.gov Many existing typical and atypical antipsychotics are derivatives of these heterocyclic rings, primarily exerting their effects through interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The therapeutic potential of novel piperidine and piperazine derivatives continues to be an active area of research, with several compounds undergoing preclinical and clinical evaluation. nih.gov

Preclinical studies in animal models are crucial for identifying compounds with antipsychotic-like properties. nih.gov For example, a series of ethyl phenylpiperazine substituted isochromans and a related benzoxepine (B8326511) were found to exhibit antipsychotic-like effects in animal screening models. nih.gov These compounds demonstrated the ability to block dopamine-stimulated adenylate cyclase, displace ³H-spiperone in vitro, and modify dopamine synthesis. nih.gov In behavioral models, they were effective in reducing conditioned avoidance behavior and intracranial self-stimulation, which are indicative of antipsychotic potential. nih.gov

Interestingly, these compounds showed an atypical profile. Unlike classical neuroleptics, they did not induce chewing stereotypy in rats following apomorphine (B128758) or amphetamine administration, nor did they elevate serum prolactin levels. nih.gov This suggests a potentially lower risk of extrapyramidal side effects and hyperprolactinemia, which are common drawbacks of typical antipsychotic drugs. nih.gov The unique pharmacological profile of these piperazine-containing compounds underscores the potential for developing novel antipsychotics with improved side-effect profiles. nih.govnih.gov

Compounds containing the piperidine ring have demonstrated significant anti-inflammatory activity in various preclinical models. wisdomlib.org The anti-inflammatory effects of these derivatives are often linked to their interaction with key enzymes involved in the inflammatory cascade. wisdomlib.org For instance, certain 4-hydroxy-4-phenyl piperidine derivatives have shown strong interactions with the protease enzyme trypsin, which can play a role in inflammation. wisdomlib.org By inhibiting such proteases, these compounds may help to control inflammatory processes. wisdomlib.org

Recent studies have also explored the anti-inflammatory properties of N-phenyl piperazine derivatives. biomedpharmajournal.org In in vitro assays, these compounds exhibited a dose-dependent anti-inflammatory response. biomedpharmajournal.org At higher concentrations, some of these derivatives displayed significant anti-inflammatory effects, comparable to or even exceeding that of standard control drugs. biomedpharmajournal.org This highlights the potential of the piperazine and piperidine cores in the design of new anti-inflammatory agents. biomedpharmajournal.org The mechanism of action for many plant-derived anti-inflammatory compounds involves the modulation of various biological pathways. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of N-Phenyl Piperazine Derivatives

| Compound | Concentration (µg/mL) | Anti-inflammatory Effect (%) | Source |

|---|---|---|---|

| P6 | 100 | Highest efficacy among tested compounds and standard | biomedpharmajournal.org |

| P7 | Multiple concentrations | Highest potential across most concentrations | biomedpharmajournal.org |

| P22 | 500 | 85-90% | biomedpharmajournal.org |

| All tested compounds | 500 | 85-90% | biomedpharmajournal.org |

The search for novel antihypertensive agents has led to the investigation of various heterocyclic compounds, including derivatives of phenylpiperazine. nih.gov One such compound, SGB-1534, a 3-[2-[4-(o-methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione monohydrochloride, has demonstrated potent and long-lasting antihypertensive effects in several preclinical rat models of hypertension. nih.gov

In conscious spontaneously hypertensive rats (SHRs), renal hypertensive rats, and DOCA-salt hypertensive rats, oral administration of SGB-1534 led to a significant reduction in blood pressure with only a minimal increase in heart rate. nih.gov Repeated dosing in SHRs showed sustained antihypertensive efficacy without the development of tolerance. nih.gov The mechanism of action appears to involve the inhibition of the pressor response to noradrenaline, suggesting an interaction with the adrenergic system. nih.gov

A key advantage observed in preclinical models was the lack of postural hypotension with SGB-1534, a common side effect with some antihypertensive drugs like prazosin. nih.gov Furthermore, unlike prazosin, SGB-1534 did not cause an increase in plasma renin activity in hypertensive rats. nih.gov These findings from preclinical studies highlight the potential of phenylpiperazine derivatives as effective and well-tolerated antihypertensive agents. nih.gov While many classes of antihypertensive medications exist, including thiazide diuretics, ACE inhibitors, and calcium channel blockers, the development of new compounds with novel mechanisms or improved side-effect profiles remains an important area of research. nih.gov

Receptor Pharmacology and Binding Studies of 4 2,6 Dichlorophenoxy Piperidine and Analogues

Characterization of Receptor Affinity and Selectivity Profiles

Radioligand binding assays are fundamental in characterizing the interaction of compounds with specific receptor subtypes. The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand that inhibits 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity.

Dopamine (B1211576) Receptor Interactions (D₂, D₃, D₄)

The interaction of 4-(2,6-dichlorophenoxy)piperidine analogues with dopamine receptor subtypes, particularly D₂, D₃, and D₄, has been a subject of interest. Structure-activity relationship studies have revealed that modifications to the phenoxyalkylpiperidine scaffold can significantly influence binding affinity and selectivity. For instance, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds were developed as dopamine D₄ receptor antagonists. One compound in this series demonstrated a high binding affinity for the D₄ receptor with a Kᵢ value of 0.3 nM and showed remarkable selectivity (>2000-fold) over other dopamine receptor subtypes (D₁, D₂, D₃, and D₅). chemrxiv.org The selective localization of D₄ receptors in brain regions associated with motor control suggests their potential as targets for certain neurological conditions. chemrxiv.org

In the broader context of phenoxyalkylpiperidines, the nature and position of substituents on both the aromatic ring and the piperidine (B6355638) ring play a critical role in determining dopamine receptor affinity. For example, certain arylpiperazine derivatives structurally related to atypical antipsychotics have been shown to bind with high affinity to the D₂ receptor subtype (Kᵢ values < 0.3 nM) and exhibit significant selectivity over the D₃ receptor. researchgate.net

Table 1: Dopamine Receptor Binding Affinities of Selected Piperidine Analogues

| Compound | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | D₂/D₃ Selectivity |

|---|---|---|---|---|

| Compound 14a | >600 | >600 | 0.3 | >2000 |

| Compound 6 | <0.3 | >15 | >50 | - |

| Compound 7 | <0.3 | >15 | >50 | - |

Data sourced from studies on 4,4-difluoropiperidine ether-based D₄ antagonists and arylpiperazine derivatives. chemrxiv.orgresearchgate.net

Serotonin (B10506) Receptor Interactions (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₃)

The serotonin system is another key target for phenoxyalkylpiperidine derivatives. The affinity for various serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₃, has been evaluated to understand the complete pharmacological profile of these compounds. Selective modulation of these receptors is desirable to avoid off-target effects. nih.gov For example, achieving selectivity for the 5-HT₂C receptor over the 5-HT₂ₐ and 5-HT₂B receptors is important to prevent potential hallucinogenic effects or cardiac valvulopathy, respectively. nih.gov

Research into 4-phenylpiperidine-2-carboxamide analogues has led to the discovery of positive allosteric modulators (PAMs) for the 5-HT₂C receptor. nih.govnih.gov These PAMs enhance the effect of the endogenous ligand, serotonin, offering a more nuanced approach to receptor modulation. nih.gov

Sigma Receptor Binding (S1R)

The sigma-1 receptor (S1R), a unique ligand-regulated molecular chaperone, has emerged as a significant target for phenoxyalkylpiperidines. nih.gov These compounds often exhibit high affinity for the S1R. uniba.itnih.gov The binding affinity is influenced by the substituents on the piperidine ring. For example, a 4-methyl substituent on the piperidine ring of N-[(4-methoxyphenoxy)ethyl]piperidines was found to confer optimal interaction with the S1R subtype, with Kᵢ values ranging from 0.89 to 1.49 nM. uniba.it In contrast, larger substituents on the piperidine nitrogen, such as 2-methyl or 2,6-dimethyl groups, led to a more than 10-fold reduction in affinity. uniba.it

Radioligand binding assays for S1R typically use [³H]-(+)-pentazocine. nih.govunict.it The basic nitrogen atom of the piperidine ring is considered crucial for efficient binding to the S1R. nih.gov

Table 2: Sigma-1 Receptor (S1R) Binding Affinities of Selected Phenoxyalkylpiperidines

| Compound | S1R (Kᵢ, nM) |

|---|---|

| 1a | 0.34 |

| (R)-2a | 1.18 |

| (S)-2a | 0.82 |

| 1b | 1.49 |

| (R)-2b | 0.89 |

| (S)-2b | 0.96 |

Data represents N-[(4-chlorophenoxy)ethyl]piperidines (a-series) and N-[(4-methoxyphenoxy)ethyl]piperidines (b-series) with a 4-methyl substituent on the piperidine ring. uniba.it

Prokineticin Receptor Binding (PKR₁, PKR₂)

Prokineticin receptors (PKR₁ and PKR₂), which are G protein-coupled receptors, are involved in various physiological processes. researchgate.netnih.govnih.gov While the primary focus of research on this compound analogues has been on dopaminergic, serotonergic, and sigma systems, the potential for interaction with other receptor systems like the prokineticin receptors cannot be entirely ruled out without specific binding studies. The endogenous ligands for these receptors, prokineticin 1 and 2, are small proteins. nih.gov Small molecule antagonists for PKRs have been developed, indicating that non-peptide ligands can bind to these receptors. nih.gov However, specific binding data for this compound at PKR₁ and PKR₂ is not prominently available in the reviewed literature.

Agonist and Antagonist Profiling in Functional Receptor Assays

Beyond determining binding affinity, functional assays are essential to classify a ligand as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).

For dopamine receptors, certain arylpiperazine derivatives have been identified as partial agonists at both D₂ and D₃ receptors. researchgate.net In the context of serotonin receptors, functional assays for 5-HT₂ₐ receptors often measure inositol (B14025) phosphate (B84403) (IP) production. nih.gov For the 5-HT₂C receptor, certain 4-phenylpiperidine-2-carboxamide analogues have been confirmed as positive allosteric modulators (PAMs) in functional assays. nih.govnih.gov

Regarding the sigma-1 receptor, ligands are classified as agonists or antagonists based on their effects in in vivo models and cellular assays. nih.gov For instance, S1R agonists can induce the dissociation of the S1R from the binding immunoglobulin protein (BiP), a key interaction in the endoplasmic reticulum. nih.gov Functional assays have identified some piperidine-based compounds as S1R agonists. nih.govontosight.ai Conversely, S1R antagonists are defined as ligands that can block the effects of S1R stimulation. nih.govnih.gov

Competition Binding Assays for Receptor Site Elucidation

Competition binding assays are a cornerstone in receptor pharmacology. In these assays, a constant concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Kᵢ).

These assays have been instrumental in characterizing the binding of this compound analogues to their respective targets. For example, in dopamine receptor binding studies, competition assays are performed using cell lines transfected with human D₂, D₃, or D₄ receptors. nih.gov Similarly, for sigma-1 receptors, competition assays are conducted using ³H-pentazocine as the radioligand, with non-specific binding determined in the presence of a high concentration of an unlabeled S1R ligand like haloperidol. nih.govunict.it For S2R binding assays, [³H]DTG is often used as the radioligand, with an excess of an S1R-selective ligand to mask the S1R sites. unict.it

Computational Chemistry and in Silico Approaches for 4 2,6 Dichlorophenoxy Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding how a ligand, such as 4-(2,6-dichlorophenoxy)piperidine, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the most energetically favorable binding pose of this compound within the active site of a target protein. This prediction is based on scoring functions that estimate the binding affinity, often expressed as a binding energy value. For instance, in studies of similar piperidine (B6355638) derivatives, docking has been used to identify compounds with the lowest binding energy, indicating a higher predicted affinity for the target. niscpr.res.in The process involves preparing the 3D structures of both the ligand and the receptor, followed by running docking algorithms that explore various conformational and rotational possibilities to find the best fit. ugm.ac.id The resulting binding modes provide a static snapshot of the likely interaction at the molecular level.

Beyond predicting the binding pose, molecular docking is instrumental in identifying the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are fundamental to the ligand's affinity and specificity. Key interactions that can be identified include:

Hydrogen Bonds: These are crucial for the specificity of binding and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen and nitrogen. For example, the piperidine nitrogen of similar compounds has been shown to form hydrogen bonds with amino acid residues in the active site of enzymes like Dipeptidyl peptidase-IV (DPP-IV). researchgate.net

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the target protein. The dichlorophenoxy group of this compound, for instance, is likely to engage in hydrophobic interactions with nonpolar amino acid residues.

The analysis of these interactions provides a detailed picture of the binding mechanism and can guide the modification of the ligand to enhance its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Phenoxypiperidine Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds.

The development of a QSAR model begins with a dataset of phenoxypiperidine analogues with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like random forests and support vector machines, are then used to build a model that correlates these descriptors with the observed biological activity. plos.orgnih.gov A robust QSAR model can then be used to predict the biological activity of novel phenoxypiperidine analogues, thereby prioritizing the synthesis of the most promising candidates. plos.org

A significant outcome of QSAR studies is the identification of the molecular descriptors that have the most substantial impact on biological efficacy. These descriptors can be broadly categorized as:

Electronic Descriptors: Such as partial charges and dipole moments, which influence electrostatic interactions.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: For example, the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

By understanding which descriptors are positively or negatively correlated with activity, chemists can make more informed decisions in the design of new analogues. For example, if a QSAR model indicates that a smaller, more compact shape is favorable, future synthetic efforts can focus on analogues that fit this profile. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgcore.ac.uk

DFT calculations for this compound can provide a wealth of information about its electronic properties. By solving the Kohn-Sham equations, one can obtain the electron density, from which various properties can be derived. core.ac.uk This includes the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that can indicate the chemical reactivity and stability of the molecule.

Furthermore, DFT can be used to calculate other electronic properties such as:

Electrostatic Potential Maps: These visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Atomic Charges: These can help in understanding the reactivity of different atoms within the molecule.

Time-dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectra of the molecule, providing insights into its excited state properties. rsc.org These detailed electronic structure analyses are invaluable for a fundamental understanding of the molecule's behavior and for rationalizing its interactions with biological targets.

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. acs.org These calculations are instrumental in understanding the potential behavior of this compound in chemical reactions.

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net Hardness, for example, is a measure of resistance to change in electron distribution; a harder molecule is generally less reactive. researchgate.net

Table 1: Representative FMO Data for Analogous Compounds This table presents data from similar compounds to illustrate the typical range of values for frontier orbital energies and related reactivity descriptors. The values are not for this compound itself.

| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Imidazoline-Thione Derivative 1a | -5.277 | -1.281 | 3.996 | researchgate.net |

| Imidazoline-Thione Derivative 1b | -5.252 | -1.265 | 3.987 | researchgate.net |

| Imidazoline-Thione Derivative 2a | -5.385 | -1.645 | 3.740 | researchgate.net |

| Pyrimidine Derivative | -6.2613 | 0.8844 | - | irjweb.com |

| Ethyl Hexahydropyrimidine Derivative | - | - | 4.6255 | acs.org |

For this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring would be expected to lower the energy of the HOMO and LUMO orbitals. The lone pair on the piperidine nitrogen would likely contribute significantly to the HOMO, making it a potential site for electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. irjweb.com It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

Typically, MEP maps use a color spectrum where:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs of atoms like oxygen and nitrogen.

Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are often located around hydrogen atoms attached to electronegative atoms.

Green indicates regions of neutral or near-zero potential.

For this compound, an MEP map would likely reveal several key features:

A region of high negative potential (red) would be expected around the oxygen atom of the ether linkage and the nitrogen atom of the piperidine ring, corresponding to their lone pairs of electrons. These sites represent the most probable locations for interactions with electrophiles or hydrogen bond donors.

The hydrogen atom on the piperidine nitrogen (N-H) would likely be associated with a region of positive potential (blue), making it a potential hydrogen bond donor.

The aromatic ring, influenced by the electron-withdrawing chlorine atoms, would exhibit a complex potential distribution. The chlorine atoms themselves would likely show negative potential, while the regions ortho and para to the ether linkage might be less electron-rich.

MEP analysis is crucial for understanding intermolecular interactions, such as how a molecule might bind to a biological target. The topology of the MESP, including the location of its critical points, can be used to explore molecular bonding and reactivity patterns in detail. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility, stability, and dynamic interactions of a molecule like this compound. nih.gov

The piperidine ring is known to adopt a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces the possibility of two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally found to be more stable. wikipedia.org Furthermore, the molecule can undergo ring inversion and nitrogen inversion, processes with specific energy barriers.

For this compound, MD simulations could be employed to:

Determine Conformational Preferences: Analyze the preferred orientation of the 2,6-dichlorophenoxy group relative to the piperidine ring (axial vs. equatorial) and the rotational freedom around the C-O-C ether linkage.

Assess Conformational Stability: Monitor the root mean square deviation (RMSD) of the molecule's backbone over the simulation time to assess the stability of its conformations. A stable complex or conformation will generally show low RMSD fluctuations. nih.gov

Simulate Dynamic Interactions: When placed in a simulated environment (e.g., a solvent like water or a lipid bilayer), MD can reveal how the molecule interacts with its surroundings. This includes the formation and breaking of hydrogen bonds and other non-covalent interactions.

Explore Binding Dynamics: If the molecule is studied in complex with a biological target (e.g., a receptor or enzyme), MD simulations can elucidate the key amino acid residues involved in binding and the stability of the ligand-protein complex over time. nih.govresearchgate.net

Studies on related piperidine derivatives have successfully used MD simulations to understand their binding modes and conformational behavior, demonstrating the power of this technique to reveal dynamic atomic-level details that are often inaccessible through static modeling alone. nih.govresearchgate.net

Application of Fragment-Based Drug Design (FBDD) in Piperidine Scaffold Optimization

Fragment-Based Drug Design (FBDD) has become a prominent strategy in drug discovery, offering an alternative to traditional high-throughput screening (HTS). nih.govasianpubs.org The FBDD approach involves screening libraries of small, low-molecular-weight molecules (fragments) to identify those that bind weakly but efficiently to a biological target. youtube.com These initial "hits" then serve as starting points for optimization, where they are grown, linked, or combined to produce more potent, lead-like compounds. orientjchem.orgnih.gov

The piperidine ring is a highly valuable scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. mdpi.com Its 3D structure and ability to be readily substituted make it an excellent building block for exploring chemical space in drug design. nih.govrsc.org

In the context of this compound, an FBDD approach could be applied in several ways:

Scaffold Analysis: The 4-phenoxypiperidine (B1359869) core can be considered a fragment itself or be deconstructed into smaller fragments (e.g., piperidine and dichlorobenzene).

Fragment Screening: If a target protein is known, a library of fragments could be screened to identify binding modes. Fragments similar to the piperidine or dichlorophenoxy moieties might be identified as initial hits.

Scaffold Optimization: If the 4-phenoxypiperidine scaffold shows some activity, FBDD principles can guide its optimization. Medicinal chemists could explore modifications at various positions of the piperidine ring or the phenyl ring to improve binding affinity and selectivity. For example, computational tools can be used to design and evaluate new derivatives based on the structure of the initial fragment-target complex. rsc.org

FBDD is particularly powerful because it allows for a more efficient exploration of chemical space compared to HTS. youtube.com By starting with smaller, less complex molecules, there is a higher probability of achieving high-quality interactions with the target protein. Computational chemistry plays a synergistic role in FBDD, assisting in everything from library design to hit-to-lead optimization. rsc.org The use of 3D fragments, like those derived from substituted piperidines, is of increasing interest for targeting complex protein binding sites. nih.govrsc.org

Advanced Spectroscopic Elucidation and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-proton framework of organic molecules. For 4-(2,6-Dichlorophenoxy)piperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a definitive structural assignment.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Determination

The ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the piperidine (B6355638) and the dichlorophenyl protons.

Piperidine Ring Protons: The piperidine ring protons would appear as a set of multiplets in the upfield region, typically between 1.5 and 4.5 ppm. The proton at the C4 position, being attached to the carbon bearing the ether linkage (H-4), would be shifted downfield compared to other piperidine protons. The protons on carbons adjacent to the nitrogen (H-2 and H-6) would also exhibit a downfield shift.

Aromatic Protons: The 2,6-dichlorophenyl group would display a characteristic splitting pattern. The two protons at the C3 and C5 positions are chemically equivalent, as is the proton at the C4 position. This would result in a triplet for the H-4 proton and a doublet for the H-3/H-5 protons, typically observed in the 6.8-7.5 ppm range.

N-H Proton: The proton on the piperidine nitrogen would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Piperidine Ring Carbons: The carbons of the piperidine ring would resonate in the aliphatic region (typically 25-75 ppm). The C4 carbon, bonded to the electronegative oxygen atom, would be the most downfield of the piperidine carbons. The C2 and C6 carbons, adjacent to the nitrogen, would also be shifted downfield relative to the C3 and C5 carbons.

Aromatic Carbons: The dichlorophenoxy moiety would show signals in the aromatic region (115-160 ppm). The carbon atom attached to the oxygen (C-1') would be the most downfield. The carbons bearing the chlorine atoms (C-2' and C-6') would also be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Piperidine NH | Broad singlet | - |

| Piperidine H-2, H-6 | Multiplet | ~45-50 |

| Piperidine H-3, H-5 | Multiplet | ~30-35 |

| Piperidine H-4 | Multiplet | ~4.0-4.5 |

| Aromatic H-3', H-5' | Doublet | ~128-130 |

| Aromatic H-4' | Triplet | ~120-125 |

| Aromatic C-1' | - | ~150-155 |

| Aromatic C-2', C-6' | - | ~128-132 |

| Aromatic C-3', C-5' | - | ~128-130 |

| Aromatic C-4' | - | ~120-125 |

| Piperidine C-2, C-6 | - | ~45-50 |

| Piperidine C-3, C-5 | - | ~30-35 |

| Piperidine C-4 | - | ~70-75 |

Note: These are estimated values based on data from analogous structures like 4-phenylpiperidine (B165713) and other substituted piperidines. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com Actual experimental values may vary.

Advanced 2D NMR Techniques for Complex Phenoxypiperidine Structure Elucidation

While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the connectivity of the entire molecule. chemrxiv.org